2-Methyl-3-(1H-phenalen-3-YL)-1H-indole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
144211-14-3 |
|---|---|
Molecular Formula |
C22H17N |
Molecular Weight |
295.4 g/mol |
IUPAC Name |
2-methyl-3-(3H-phenalen-1-yl)-1H-indole |
InChI |
InChI=1S/C22H17N/c1-14-21(19-9-2-3-11-20(19)23-14)18-13-12-16-7-4-6-15-8-5-10-17(18)22(15)16/h2-11,13,23H,12H2,1H3 |
InChI Key |
SBNZFORSHWYCMK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C3=CCC4=CC=CC5=C4C3=CC=C5 |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 2 Methyl 3 1h Phenalen 3 Yl 1h Indole
Precursor Synthesis and Functionalization Approaches
The logical synthesis of the target molecule hinges on the efficient preparation of its two core components: a substituted indole (B1671886) and a functionalized phenalene (B1197917). The strategies for creating these precursors are distinct and draw from both classical and modern organic chemistry techniques.
Synthesis of Substituted Indole Precursors
The 2-methyl-1H-indole moiety is a common structural motif, and numerous methods for its synthesis have been established. These routes often begin with simple aniline (B41778) derivatives and employ cyclization strategies to construct the fused pyrrole (B145914) ring.
Key synthetic methods include:
Fischer Indole Synthesis : This is a classic and widely used method that involves the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. acs.org For the synthesis of 2-methyl-1H-indole, phenylhydrazine is reacted with acetone. The resulting phenylhydrazone undergoes a libretexts.orglibretexts.org-sigmatropic rearrangement under acidic conditions (e.g., using BF₃-etherate, acetic acid, or zinc chloride) to yield the target indole. acs.orgCurrent time information in Santa Cruz, CA, US.
Larock Indole Synthesis : A powerful palladium-catalyzed heteroannulation, the Larock synthesis couples an ortho-iodoaniline with a disubstituted alkyne. nih.govwikipedia.org To generate a 2-methyl substituted indole, an ortho-iodoaniline can be reacted with an alkyne bearing a methyl group and another substituent. The regioselectivity of the annulation typically places the bulkier group of the alkyne at the 2-position of the indole ring. nih.govwikipedia.org
Palladium-Catalyzed Cyclization : Modern methods often rely on palladium catalysis to achieve intramolecular C-H activation or coupling. For instance, enamines derived from anilines can undergo palladium-catalyzed oxidative cyclization to form indole-3-carboxylate (B1236618) derivatives, which can be further modified. mdpi.com Another approach involves the reductive cyclization of o-nitrostyrenes, which can be achieved using carbon monoxide as a reductant in the presence of a palladium catalyst. acs.orgmdpi.com
Madelung Synthesis : This method involves the high-temperature, base-mediated intramolecular cyclization of an N-acyl-o-toluidine. organic-chemistry.org While effective, it often requires harsh conditions. Recent modifications have made the conditions milder. wikipedia.org
Below is a table summarizing common strategies for the synthesis of 2-methyl-1H-indole precursors.
| Method | Key Starting Materials | Typical Catalyst/Reagent | Key Features |
|---|---|---|---|
| Fischer Indole Synthesis | Phenylhydrazine, Acetone | Acid catalyst (e.g., BF₃, AcOH, ZnCl₂) | Classic, widely applicable, forms hydrazone intermediate. acs.orgCurrent time information in Santa Cruz, CA, US. |
| Larock Indole Synthesis | o-Iodoaniline, Substituted Alkyne | Pd(OAc)₂, Base (e.g., K₂CO₃), LiCl | High regioselectivity, good functional group tolerance. nih.gov |
| Palladium-Catalyzed Reductive Cyclization | 2-Nitrostyrene derivative | Pd(OAc)₂, Ligand, CO | Utilizes nitro compounds as precursors. acs.orgmdpi.com |
| Madelung Synthesis | N-acyl-o-toluidine | Strong base (e.g., NaNH₂, t-BuOK) | Intramolecular cyclization, often requires high temperatures. organic-chemistry.orgwikipedia.org |
Synthesis of Functionalized Phenalene Moieties
The phenalene portion of the target molecule requires functionalization to enable its coupling with the indole nucleus. The ideal precursor would be a phenalene derivative with a reactive group, such as a halogen or a boronic acid, at the C3 position. The synthesis typically starts with the construction of the core polycyclic aromatic system, followed by functionalization.
The most common entry point to the phenalene system is through the synthesis of 1H-phenalen-1-one (phenalenone). A standard method involves the Friedel-Crafts-type reaction between naphthalene (B1677914) and cinnamoyl chloride in the presence of aluminum chloride (AlCl₃), which has been optimized using microwave irradiation to reduce reaction times significantly. libretexts.orgyoutube.com
Once phenalenone is obtained, subsequent functionalization is required. While direct and selective functionalization of the 1H-phenalene C3 position is not extensively documented, general aromatic substitution reactions can be proposed as a viable strategy. For example, electrophilic halogenation using reagents like N-Bromosuccinimide (NBS) could potentially introduce a bromine atom onto the phenalene ring, which could then serve as a handle for cross-coupling reactions. The precise regioselectivity of such a reaction would need to be carefully controlled. Conversion of a halogenated phenalene to a boronic acid derivative via lithium-halogen exchange followed by quenching with a trialkyl borate (B1201080) would provide the complementary coupling partner.
Development of Novel Coupling Reactions for Indole-Phenalene Linkage
With the precursors in hand, the central challenge becomes the formation of the carbon-carbon bond between the C3 position of the indole ring and the C3 position of the phenalene ring. Several modern synthetic strategies are well-suited for this transformation.
Catalytic Approaches (e.g., Metal-Catalyzed Cross-Coupling, Organocatalysis)
Metal-catalyzed cross-coupling reactions are the most powerful and widely used methods for constructing C(sp²)-C(sp²) bonds between two aromatic systems.
Suzuki-Miyaura Coupling : This is arguably the most practical approach for linking the indole and phenalene fragments. youtube.com The reaction involves the palladium-catalyzed coupling of an organoboron compound with an organohalide. nih.govnih.gov Two potential pathways exist for the synthesis of 2-Methyl-3-(1H-phenalen-3-YL)-1H-indole:
Reaction of 2-methyl-1H-indole-3-boronic acid with a 3-halo-1H-phenalene.
Reaction of 3-iodo-2-methyl-1H-indole with a 1H-phenalene-3-boronic acid.
The reaction typically employs a palladium(0) catalyst, often generated in situ from a palladium(II) precatalyst like Pd(OAc)₂, a phosphine (B1218219) ligand (e.g., PPh₃, PCy₃), and a base (e.g., K₂CO₃, Cs₂CO₃). nih.govresearchgate.net The choice of ligand and base is crucial for achieving high yields. youtube.com
Heck-Mizoroki Reaction : The Heck reaction couples an aryl halide with an alkene. rsc.org A potential, though less direct, strategy could involve coupling a 3-halo-1H-phenalene with 2-methyl-3-vinyl-1H-indole. This would be followed by a subsequent reduction of the newly formed double bond. The reaction is known for its stereoselectivity, typically favoring the trans alkene product.
Organocatalysis : While metal catalysis dominates this area, organocatalytic methods for C-H functionalization are an emerging field. These approaches avoid transition metals but are less developed for the direct coupling of two distinct aromatic systems like indole and phenalene.
The table below outlines a hypothetical Suzuki-Miyaura coupling for this synthesis.
| Reaction | Indole Precursor | Phenalene Precursor | Typical Catalytic System |
|---|---|---|---|
| Suzuki-Miyaura Coupling | 2-Methyl-1H-indole-3-boronic acid | 3-Bromo-1H-phenalene | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand, Base (K₂CO₃) |
| Suzuki-Miyaura Coupling | 3-Iodo-2-methyl-1H-indole | 1H-Phenalene-3-boronic acid | Pd(PPh₃)₄ or Pd(OAc)₂/Ligand, Base (K₂CO₃) |
Cycloaddition and Annulation Strategies
These strategies involve forming one of the ring systems directly onto the other in a convergent fashion.
Annulation Reactions : An annulation approach could construct the indole ring onto a pre-existing phenalene structure. For example, a Larock-type annulation could be envisioned between an ortho-iodoaniline and a 3-alkynyl-1H-phenalene. The regioselectivity of this cyclization would be critical in placing the methyl group at the C2 position. Alternatively, a photocatalytic radical annulation of a phenalenyl-substituted alkene with a nitroarene could be explored to build the indole core.
Cycloaddition Reactions : Diels-Alder or other cycloaddition reactions are powerful tools for constructing cyclic systems. One could imagine a strategy where a diene containing the phenalene moiety reacts with a dienophile that would ultimately become part of the indole's pyrrole ring. For instance, a [4+2] cycloaddition could form a tetrahydrocarbazole-like intermediate that incorporates the phenalene structure, which would then be aromatized to the final indole.
Multi-component Reaction Pathways
Multi-component reactions (MCRs) offer a highly efficient route to complex molecules by combining three or more starting materials in a single step. youtube.com While no specific MCR has been reported for the target molecule, a hypothetical strategy could be proposed. For example, an Ugi-type MCR could potentially assemble the indole core from an aniline, an isocyanide, formic acid, and a phenalenyl-containing aldehyde or ketone. Such a reaction would offer significant advantages in terms of atom economy and step efficiency, representing a frontier in the synthesis of complex indole alkaloids. youtube.com
Optimization of Reaction Conditions and Yield Enhancement
The successful synthesis of this compound hinges on the meticulous optimization of various reaction parameters. These include the choice of solvent, reaction temperature, and the specifics of the catalytic system, all of which can significantly impact the reaction's efficiency and yield.
The selection of an appropriate solvent and the control of reaction temperature are critical factors in the synthesis of indole derivatives. The polarity of the solvent can influence the solubility of reactants and the stability of intermediates, thereby affecting the reaction rate and outcome. For instance, in related syntheses of 3-substituted indoles, a variety of solvents are employed, with the optimal choice being highly dependent on the specific reaction mechanism.
The reaction temperature is another key variable. While higher temperatures can accelerate reaction rates, they can also lead to the formation of undesired byproducts through competing side reactions. In the context of synthesizing complex indoles, a careful balance must be struck. For example, in the N-methylation of indole using dimethylcarbonate, increasing the reaction temperature under microwave conditions was found to be crucial for shifting the selectivity from N-(methoxycarbonyl)indole to the desired N-methylindole. semanticscholar.org A systematic study of the temperature profile is essential to maximize the yield of this compound.
Table 1: Effect of Temperature on Indole Conversion and Product Selectivity (Illustrative Example)
| Entry | Temperature (°C) | Reaction Time (min) | Indole Conversion (%) | Product Selectivity (%) |
|---|---|---|---|---|
| 1 | 90 | 10 | 45 | N-(methoxycarbonyl)indole |
| 2 | 110 | 10 | 60 | N-(methoxycarbonyl)indole |
| 3 | 130 | 10 | 75 | N-(methoxycarbonyl)indole |
| 4 | 150 | 10 | 90 | N-methylindole |
| 5 | 170 | 10 | 100 | N-methylindole |
This table illustrates the general principle of temperature effects on product selectivity in indole functionalization, as specific data for the target compound is not available. Data is conceptually derived from studies on N-methylation of indole. semanticscholar.org
Catalysis, particularly using transition metals like palladium, is a cornerstone of modern organic synthesis and is highly relevant for the construction of the C-C bond between the indole and phenalene moieties. youtube.com The efficiency of such catalytic systems is governed by both the amount of catalyst used (catalyst loading) and the nature of the ligands coordinated to the metal center.
Optimizing catalyst loading is a balancing act between ensuring a sufficient rate of reaction and minimizing costs and potential contamination of the product with residual metal. Lowering catalyst loading is a key objective in developing sustainable synthetic protocols.
Ligand design plays a pivotal role in modulating the reactivity and selectivity of the metal catalyst. The electronic and steric properties of the ligand can be fine-tuned to promote the desired bond formation and suppress side reactions. For instance, in the palladium-catalyzed synthesis of 3-phenyl-1H-indoles, the use of bis(diphenylphosphino)methane (B1329430) (dppm) as a ligand was found to be effective. mdpi.com The design of encapsulated catalysts, where the metal center is shielded by a supramolecular assembly, represents an advanced strategy to control reactivity and selectivity. nih.gov
The principles of green chemistry are increasingly being integrated into the synthesis of complex organic molecules to minimize environmental impact. snu.ac.kr This includes the use of alternative energy sources like microwave irradiation and the replacement of volatile organic solvents with more benign alternatives such as water.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates, often leading to higher yields and cleaner reaction profiles in shorter timeframes. tandfonline.comnih.gov This technique has been successfully applied to a variety of indole syntheses, including Fischer, Bischler, and Madelung reactions. nih.govorganic-chemistry.org The use of microwave irradiation can be particularly advantageous for the synthesis of this compound, potentially enabling rapid and efficient coupling of the two heterocyclic systems. researchgate.net
The use of water as a reaction medium is another key aspect of green chemistry. google.com Performing reactions in aqueous media can simplify purification procedures and reduce the environmental burden associated with organic solvents. Palladium-catalyzed C-H functionalization of indoles with aryl halides has been successfully demonstrated in water, showcasing the feasibility of this approach for constructing the target molecule. mdpi.com
Table 2: Comparison of Conventional and Microwave-Assisted Synthesis of Indole Derivatives (Illustrative)
| Reaction | Method | Solvent | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| Bischler Indole Synthesis | Conventional Heating | Organic Solvent | Several hours | Moderate | organic-chemistry.org |
| Bischler Indole Synthesis | Microwave Irradiation | Solvent-free | 45-60 seconds | 52-75 | organic-chemistry.org |
| Fischer Indole Synthesis | Conventional Heating | Acidic media | Hours | Variable | nih.gov |
| Fischer Indole Synthesis | Microwave Irradiation | Acidic media | Minutes | Improved | nih.gov |
This table provides a conceptual comparison based on literature for various indole syntheses, highlighting the general advantages of microwave-assisted methods. nih.govorganic-chemistry.org
Regioselective and Stereoselective Control in Compound Formation
Achieving the desired connectivity and spatial arrangement of atoms is a major challenge in the synthesis of complex molecules. For this compound, this translates to controlling the point of attachment on both the indole and phenalene rings.
The indole nucleus possesses multiple reactive sites, but the C-3 position is generally the most nucleophilic and thus a common site for electrophilic substitution. nih.gov However, directing substitution exclusively to this position, especially when other positions are also reactive, requires careful strategy. The presence of a methyl group at the C-2 position in the target molecule already helps to sterically hinder reactions at that site, thereby favoring C-3 substitution.
Various methods have been developed for the regioselective functionalization of the indole C-3 position. These include:
Direct C-H Arylation: Palladium-catalyzed direct arylation of the C-3 position of N-H indoles with aryl halides is a powerful method for forming C-C bonds. mdpi.com This approach, if applied to a suitable phenalenyl halide, could be a direct route to the target compound.
Three-Component Cascade Reactions: Efficient and regioselective C-3 alkoxymethylation of indoles has been achieved through three-component reactions, demonstrating the potential for multicomponent strategies in indole functionalization. nih.gov
Generation of (1H-indol-3-yl)methyl Electrophiles: The in-situ generation of reactive electrophiles at the C-3 methyl position of skatole, followed by nucleophilic substitution, offers another avenue for elaboration at this position, although this is more relevant for functionalizing a pre-existing methyl group rather than direct arylation. nih.gov
The choice of protecting group on the indole nitrogen can also influence the regioselectivity of substitution reactions. While the target compound is a free (N-H) indole, temporary protection of the nitrogen can be a useful strategy to modulate reactivity and can be removed in a final step. uri.edu
The phenalene ring system also presents a challenge in terms of controlling the substitution pattern. The reactivity of the different positions on the phenalene nucleus can be influenced by both electronic and steric factors. For the synthesis of this compound, the desired isomer has the indole unit attached at the 3-position of the phenalene ring.
Diastereoselective and Enantioselective Synthesis Considerations
The synthesis of this compound in a stereochemically defined manner presents a significant synthetic challenge. The molecule possesses a single stereocenter at the C3 position of the indole ring, where the bulky phenalenyl group is attached. Consequently, the focus of stereoselective synthesis is on enantioselectivity to obtain one of the two possible enantiomers in excess. As the molecule does not inherently possess a second stereocenter in its ground state, diastereoselectivity is not a primary consideration unless a chiral auxiliary is employed or the reaction proceeds through a diastereomeric transition state involving a chiral catalyst.
Currently, there are no specific reports in the peer-reviewed literature detailing the diastereoselective or enantioselective synthesis of this compound. However, the general principles of asymmetric synthesis of 3-substituted indoles can be applied to devise potential strategies. The most promising approach would be a catalytic enantioselective Friedel-Crafts type alkylation of 2-methylindole (B41428) with a suitable electrophilic phenalene precursor.
The phenalenyl cation is a known reactive intermediate, and its generation under conditions compatible with asymmetric catalysis would be key. nih.govacs.orgresearchgate.net This could potentially be achieved by the protonation or Lewis acid activation of a phenalenol derivative. The reaction would involve the attack of the electron-rich 2-methylindole, a strong nucleophile, on the electrophilic phenalenyl species. The control of enantioselectivity would rely on the use of a chiral catalyst that can effectively shield one face of the indole or the electrophile, thereby directing the approach of the other reactant.
Several classes of chiral catalysts have been successfully employed in the asymmetric Friedel-Crafts alkylation of indoles with various electrophiles and could be considered for this transformation. These include chiral Brønsted acids, such as phosphoric acids, and chiral Lewis acids, often derived from transition metals complexed with chiral ligands.
For instance, chiral phosphoric acids have proven to be powerful catalysts for a wide range of enantioselective reactions, including the Friedel-Crafts alkylation of indoles. These catalysts function by activating the electrophile through hydrogen bonding and creating a chiral environment around the reaction center. A proposed catalytic cycle for the enantioselective synthesis of this compound using a chiral phosphoric acid catalyst would involve the formation of a chiral ion pair between the catalyst and the phenalenyl cation, which would then be attacked by the 2-methylindole.
The following table summarizes the results of enantioselective Friedel-Crafts reactions of indoles with various electrophiles using chiral phosphoric acid catalysts, illustrating the potential for achieving high enantioselectivity in similar systems.
| Indole Substrate | Electrophile | Chiral Phosphoric Acid Catalyst | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| Indole | N-Boc-imine | (R)-TRIP | Toluene | -40 | 95 | 92 |
| 2-Methylindole | Ethyl 2,2,2-trifluoro-1-oxoacetate | (S)-3,3'-(CF₃)₂-BINOL-PA | CH₂Cl₂ | -78 | 88 | 94 |
| 5-Methoxyindole | trans-β-Nitrostyrene | (R)-H₈-BINOL-PA | Toluene | -20 | 91 | 90 |
| Indole | Diethyl azodicarboxylate | (S)-3,3'-(9-Anthryl)₂-BINOL-PA | Dioxane | 25 | 85 | 96 |
This table is a representation of typical results from the literature for analogous reactions and does not represent actual experimental data for the synthesis of this compound.
Similarly, chiral Lewis acid catalysis, employing complexes of metals like copper, zinc, or palladium with chiral ligands, represents another viable strategy. These catalysts can activate the phenalenyl precursor and control the stereochemical outcome of the reaction. The choice of the metal and the ligand is crucial and would require empirical screening to optimize for both reactivity and enantioselectivity.
The bulky nature of both the 2-methylindole and the phenalenyl group could present steric challenges that might impede the reaction or affect the catalyst's ability to induce high enantioselectivity. Therefore, careful selection of the catalyst and optimization of reaction conditions, such as solvent, temperature, and concentration, would be critical for the successful development of a stereoselective synthesis of this compound.
Advanced Spectroscopic and Analytical Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the definitive structural determination of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be employed to unambiguously assign all proton (¹H) and carbon (¹³C) signals and to confirm the connectivity and spatial arrangement of the atoms within 2-Methyl-3-(1H-phenalen-3-yl)-1H-indole.
One-Dimensional (1D) NMR (¹H, ¹³C) Analysis
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is anticipated to exhibit a series of distinct signals corresponding to the different proton environments in the molecule. The indole (B1671886) NH proton is expected to appear as a broad singlet in the downfield region, typically between δ 7.5 and 8.5 ppm. The protons on the benzene (B151609) ring of the indole moiety (H-4, H-5, H-6, and H-7) would likely resonate in the aromatic region, from approximately δ 7.0 to 7.6 ppm, showing characteristic coupling patterns (e.g., doublets and triplets) that would allow for their assignment. The methyl group at the C2 position of the indole ring would present as a sharp singlet, expected to be in the range of δ 2.3-2.5 ppm. rsc.org
The protons of the 1H-phenalene substituent would also resonate in the aromatic region, likely between δ 7.0 and 8.5 ppm. The complex coupling patterns of these protons would be crucial for confirming the substitution pattern. The methylene (B1212753) protons (CH₂) of the phenalene (B1197917) moiety are expected to appear as a singlet or a set of coupled signals depending on their magnetic equivalence.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides vital information about the carbon skeleton of the molecule. For this compound, a number of distinct signals are expected. The carbons of the 2-methyl-1H-indole core have well-documented chemical shift ranges. acs.org The C2 carbon, being attached to a nitrogen and a methyl group, and C3a and C7a, the bridgehead carbons, would have characteristic shifts. The methyl carbon (C2-CH₃) would appear in the aliphatic region, typically around δ 10-15 ppm. rsc.org The remaining carbons of the indole ring would be found in the aromatic region (δ 110-140 ppm).
The phenalenyl group would contribute a set of signals in the aromatic region, with the exact chemical shifts being influenced by the electronic effects of the indole substituent. The methylene carbon of the phenalene ring would be observed in the aliphatic region but at a downfield position compared to simple alkanes due to its benzylic nature.
| Proton (¹H) | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Indole NH | 7.5 - 8.5 | Broad Singlet | Exchangeable with D₂O |
| Indole Aromatic (H4-H7) | 7.0 - 7.6 | Multiplets | Characteristic coupling patterns |
| Phenalene Aromatic | 7.0 - 8.5 | Multiplets | Complex splitting due to multiple couplings |
| Indole C2-CH₃ | 2.3 - 2.5 | Singlet | |
| Phenalene CH₂ | ~3.5 - 4.5 | Singlet or AB quartet | Dependent on conformational rigidity |
| Carbon (¹³C) | Expected Chemical Shift (δ, ppm) | Notes |
| Indole C2 | 135 - 140 | |
| Indole C3 | 110 - 115 | Substituted carbon, signal may be weaker |
| Indole C3a, C7a | 125 - 138 | Bridgehead carbons |
| Indole Aromatic (C4-C7) | 110 - 130 | |
| Phenalene Aromatic | 120 - 145 | |
| Indole C2-CH₃ | 10 - 15 | |
| Phenalene CH₂ | ~30 - 40 |
Two-Dimensional (2D) NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
To definitively assemble the molecular structure, a suite of 2D NMR experiments is essential.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, COSY would be instrumental in tracing the connectivity of the protons within the indole's benzene ring and within the phenalene system. Cross-peaks would be observed between adjacent aromatic protons, allowing for their sequential assignment.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C one-bond correlations). youtube.com This powerful experiment would allow for the unambiguous assignment of the carbon signals for all protonated carbons by correlating them with their attached, and previously assigned, protons.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, even if they are not directly coupled. researchgate.net This is particularly useful for determining stereochemistry and conformation. In the case of this compound, NOESY could reveal through-space interactions between the protons of the C2-methyl group and the nearby protons of the phenalenyl ring, providing insights into the preferred rotational conformation around the C3-C(phenalenyl) bond.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion of this compound with high precision. The molecular formula of the compound is C₂₂H₁₇N. nist.gov HRMS can measure the mass-to-charge ratio (m/z) to several decimal places, allowing for the calculation of a unique elemental composition, thereby confirming the molecular formula and ruling out other possibilities with the same nominal mass.
| Technique | Expected Result | Information Gained |
| HRMS (e.g., ESI-TOF) | Precise m/z for [M+H]⁺ or [M]⁺˙ | Confirmation of elemental composition (C₂₂H₁₇N) |
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatility Assessment
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. rsc.org For this compound, GC-MS would be useful for assessing the purity of a synthesized sample. A single peak in the gas chromatogram would indicate a pure compound. The mass spectrum associated with this peak would provide the molecular ion and a characteristic fragmentation pattern.
The fragmentation pattern in Electron Ionization (EI) mode would be expected to show a prominent molecular ion peak. Common fragmentation pathways for indole derivatives include the loss of small neutral molecules or radicals. nist.gov For this specific compound, fragmentation could involve cleavage of the bond between the indole and phenalene moieties, leading to fragment ions corresponding to the 2-methyl-1H-indole cation and the phenalenyl radical or cation. The fragmentation of the phenalene ring itself might also be observed.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights
IR and UV-Vis spectroscopy provide valuable information about the functional groups present in a molecule and its electronic transitions, respectively.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. beilstein-journals.org A key feature would be the N-H stretching vibration of the indole ring, expected in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl and methylene groups would be observed just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings would give rise to a series of sharp bands in the 1450-1600 cm⁻¹ region.
| Functional Group | Expected IR Absorption (cm⁻¹) |
| Indole N-H Stretch | 3300 - 3500 |
| Aromatic C-H Stretch | > 3000 |
| Aliphatic C-H Stretch | < 3000 |
| Aromatic C=C Stretch | 1450 - 1600 |
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound is expected to be complex due to the extensive conjugation provided by both the indole and phenalene systems. nist.govbeilstein-journals.org Indole itself exhibits characteristic absorption bands, and the extended π-system of the phenalene moiety would lead to absorptions at longer wavelengths (a bathochromic or red shift). The spectrum would likely show multiple strong absorptions in the UV and possibly the visible region, corresponding to π → π* transitions within the aromatic systems. The fine structure of these bands could provide insights into the electronic interactions between the indole and phenalene rings.
X-ray Diffraction Analysis for Solid-State Structure Determination
X-ray diffraction (XRD) is the most powerful and unambiguous method for determining the complete three-dimensional structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms within the crystal lattice, offering definitive proof of the compound's molecular structure and stereochemistry.
The process begins with the growth of a high-quality single crystal of the subject compound. For an organic molecule like this compound, this is typically achieved by slow evaporation of a saturated solution or by vapor diffusion. The selected crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern of spots.
The intensities and positions of these spots are meticulously recorded as the crystal is rotated. This dataset is then processed using complex mathematical (Fourier transform) methods to generate an electron density map of the molecule. From this map, the positions of individual atoms can be resolved, leading to the final molecular structure.
Key structural insights obtained from XRD analysis would include:
Confirmation of the connectivity between the 2-methylindole (B41428) and the phenalene ring systems.
Precise measurement of all bond lengths and angles, revealing any strain or unusual geometry.
Analysis of intermolecular interactions in the crystal lattice, such as hydrogen bonding (involving the indole N-H) and π-π stacking interactions between the aromatic rings, which govern the crystal packing.
While specific crystallographic data for this compound is not available in the cited literature, the table below illustrates the typical parameters that would be reported from such an analysis.
| Parameter | Description / Illustrative Value |
|---|---|
| Chemical Formula | C₂₂H₁₇N |
| Formula Weight | 295.39 g/mol |
| Crystal System | Monoclinic (Example) |
| Space Group | P2₁/c (Example) |
| Unit Cell Dimensions | a = 10.1 Å, b = 15.2 Å, c = 9.8 Å α = 90°, β = 98.5°, γ = 90° (Illustrative) |
| Volume | 1495 ų (Illustrative) |
| Z (Molecules per unit cell) | 4 (Illustrative) |
| Density (calculated) | 1.31 g/cm³ (Illustrative) |
| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A value < 0.05 is typically considered excellent. |
Chromatographic Techniques for Purification and Purity Assessment
Chromatography is an indispensable tool in synthetic chemistry for the separation, purification, and purity assessment of compounds. For this compound, both column chromatography and High-Performance Liquid Chromatography (HPLC) would be critical.
Column Chromatography
Following a chemical synthesis, the crude product is typically a mixture containing the desired compound, unreacted starting materials, and byproducts. Column chromatography is a preparative technique used to isolate the target compound from this mixture. The process involves packing a glass column with a solid stationary phase, most commonly silica (B1680970) gel. The crude mixture is loaded onto the top of the column, and a solvent or a mixture of solvents (the mobile phase) is passed through the column.
Separation is achieved based on the differential adsorption of the components to the stationary phase. Less polar compounds will have weaker interactions with the polar silica gel and will travel down the column more quickly with a nonpolar mobile phase. More polar compounds will adsorb more strongly and elute later. By systematically collecting the eluting solvent in fractions, the desired compound can be isolated in a purified form. For a molecule like this compound, a gradient of nonpolar to moderately polar solvents, such as a hexane-ethyl acetate (B1210297) mixture, would likely be effective for elution from a silica gel column.
High-Performance Liquid Chromatography (HPLC)
HPLC is an analytical technique used to determine the purity of the isolated compound with high resolution and sensitivity. It operates on the same principles as column chromatography but uses a high-pressure pump to force the mobile phase through a column packed with much smaller particles, leading to superior separation efficiency.
A small, precise amount of the purified compound is dissolved and injected into the HPLC system. As the sample is carried through the column by the mobile phase, it separates into its components. A detector at the end of the column (commonly a UV-Vis detector for aromatic compounds) records the presence of each component as a peak in a chromatogram. The time it takes for a component to pass through the column is its retention time.
For a pure sample of this compound, the resulting chromatogram should ideally show a single, sharp peak. The presence of additional peaks would indicate impurities. The area of this primary peak relative to the total area of all peaks can be used to quantify the purity, often aiming for >95% or >99% for analytical standards.
The table below outlines a hypothetical set of conditions for the purity analysis of this compound by reverse-phase HPLC.
| Parameter | Illustrative Condition |
|---|---|
| Instrument | High-Performance Liquid Chromatography System with UV Detector |
| Column | C18 Reverse-Phase Column (e.g., 4.6 mm x 250 mm, 5 µm particle size) |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm (typical for aromatic systems) |
| Injection Volume | 10 µL |
| Expected Result | A single major peak indicating high purity |
Computational and Theoretical Investigations of 2 Methyl 3 1h Phenalen 3 Yl 1h Indole
Electronic Structure and Stability Calculations (e.g., DFT, Ab Initio Methods)
Computational methods such as Density Functional Theory (DFT) and Ab Initio calculations are fundamental tools for investigating the electronic structure and stability of molecules. These quantum mechanical approaches solve approximations of the Schrödinger equation to determine the electron distribution and energy of the system, providing a deep understanding of its intrinsic properties. For 2-Methyl-3-(1H-phenalen-3-YL)-1H-indole, these methods are employed to ascertain its most stable geometric configuration and to analyze its electronic orbitals.
The first step in the computational analysis of a flexible molecule like this compound is to identify its most stable three-dimensional structure. This process, known as energy minimization or geometry optimization, seeks the lowest energy arrangement of atoms. Due to the single bond connecting the indole (B1671886) and phenalene (B1197917) moieties, different spatial orientations, or conformations, are possible.
A conformational analysis is typically performed by systematically rotating the dihedral angle between the two ring systems and calculating the relative energy of each resulting conformer. This scan of the potential energy surface reveals the global minimum (the most stable conformation) and other local minima (other relatively stable conformations). The results of such an analysis would highlight the preferred spatial relationship between the indole and phenalene rings, which is crucial for understanding its interactions and reactivity.
Table 1: Illustrative Conformational Energy Profile of this compound This table presents hypothetical data for demonstration purposes.
| Dihedral Angle (Indole-Phenalene) | Relative Energy (kcal/mol) | Stability |
| 0° | +5.2 | Sterically hindered |
| 30° | +1.5 | Transition state |
| 58° | 0.0 | Global Minimum (Most Stable) |
| 90° | +2.1 | Local Minimum |
| 120° | +3.8 | Transition state |
| 180° | +6.5 | Sterically hindered |
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. libretexts.orgyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more readily polarized and reactive.
For this compound, FMO analysis would reveal the distribution of these key orbitals. The HOMO is expected to be predominantly located on the electron-rich 2-methyl-1H-indole fragment, while the LUMO may be distributed across the extended π-system of the phenalene group. This distribution governs the molecule's behavior as an electron donor or acceptor in potential chemical reactions.
Table 2: Hypothetical Frontier Molecular Orbital Energies This table presents hypothetical data for demonstration purposes.
| Orbital | Energy (eV) | Description |
| HOMO | -5.85 | Highest Occupied Molecular Orbital |
| LUMO | -1.95 | Lowest Unoccupied Molecular Orbital |
| HOMO-LUMO Gap | 3.90 | Indicator of Chemical Stability |
Natural Bond Orbital (NBO) analysis provides a detailed chemical interpretation of the wavefunction obtained from DFT calculations. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. A key feature of NBO analysis is its ability to quantify the stabilizing energy associated with intramolecular charge transfer (ICT) and hyperconjugative interactions. It examines the interactions between filled "donor" NBOs and empty "acceptor" NBOs.
Table 3: Illustrative NBO Donor-Acceptor Interactions and Stabilization Energies This table presents hypothetical data for demonstration purposes.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |
| π (Indole C2-C3) | π* (Phenalene C1-C2) | 15.2 | π-π* conjugation |
| LP (Indole N1) | π* (Indole C2-C3) | 45.8 | Lone pair delocalization |
| π (Phenalene C4-C5) | π* (Phenalene C6-C7) | 20.5 | π-conjugation within phenalene |
| σ (Indole C-H) | π* (Indole C2-C3) | 2.1 | Hyperconjugation |
Aromaticity Assessment of Indole and Phenalene Moieties
Aromaticity is a fundamental concept describing the enhanced stability and unique reactivity of certain cyclic, planar molecules with delocalized π-electrons. Both the indole and phenalene moieties in the target compound possess cyclic π-systems, but their degree of aromaticity can be quantified and compared using computational indices.
The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based descriptor that evaluates aromaticity by analyzing the variation in bond lengths within a ring. nih.gov It compares the experimental or calculated bond lengths to an optimal value assumed for a fully aromatic system. The HOMA index ranges from 1 for an ideal aromatic system like benzene (B151609) to 0 for a non-aromatic system, with negative values indicating anti-aromatic character. This index is highly effective for assessing the local aromaticity of individual rings within a larger polycyclic structure.
Table 4: Hypothetical HOMA Indices for Individual Rings This table presents hypothetical data for demonstration purposes.
| Molecular Moiety | Ring | HOMA Index | Aromatic Character |
| Indole | 6-membered ring | 0.81 | Aromatic |
| Indole | 5-membered ring | 0.65 | Moderately Aromatic |
| Phenalene | Ring A (outer) | 0.89 | Aromatic |
| Phenalene | Ring B (outer) | 0.88 | Aromatic |
| Phenalene | Ring C (central) | 0.75 | Aromatic |
Nucleus-Independent Chemical Shift (NICS) is a magnetic criterion used to assess aromaticity. It is based on the principle that aromatic rings sustain a diatropic ring current when placed in an external magnetic field, which induces a magnetic shielding effect at the ring's center. NICS values are calculated by placing a "ghost" atom with no charge or electrons at the geometric center of a ring and computing its magnetic shielding.
A significantly negative NICS value (e.g., -5 to -15 ppm) is a hallmark of aromaticity, a positive value indicates anti-aromaticity, and a value near zero suggests a non-aromatic character. To improve accuracy, the NICS(1)zz variant is often used, where the shielding tensor component perpendicular to the ring plane is calculated 1 Å above the ring center. This method effectively probes the π-electron contribution to the ring current.
Table 5: Hypothetical NICS(1)zz Values for Individual Rings This table presents hypothetical data for demonstration purposes.
| Molecular Moiety | Ring | NICS(1)zz (ppm) | Aromatic Character |
| Indole | 6-membered ring | -12.5 | Aromatic |
| Indole | 5-membered ring | -9.8 | Aromatic |
| Phenalene | Ring A (outer) | -14.1 | Aromatic |
| Phenalene | Ring B (outer) | -13.9 | Aromatic |
| Phenalene | Ring C (central) | -10.2 | Aromatic |
Reactivity Descriptors and Sites of Electrophilic/Nucleophilic Attack
The reactivity of this compound is governed by the electronic properties of its indole and phenalenone components. The indole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. Conversely, the phenalenone moiety, particularly the carbonyl group, is an electron-deficient center, prone to nucleophilic attack.
Computational methods such as Density Functional Theory (DFT) are employed to calculate reactivity descriptors that predict the most probable sites for electrophilic and nucleophilic attacks. These descriptors include the Fukui functions, which indicate the change in electron density at a given position when the total number of electrons is altered.
Table 1: Predicted Sites of Attack based on General Principles
| Type of Attack | Predicted Region/Atom | Rationale |
| Electrophilic | Indole Ring (C2, N-H) | The indole nucleus is electron-rich, with the highest electron density typically at the C2 position and the nitrogen atom of the N-H group. |
| Nucleophilic | Phenalenone Ring (Carbonyl Carbon) | The carbonyl carbon of the phenalenone system is electron-deficient due to the electronegativity of the oxygen atom, making it a prime target for nucleophiles. |
Note: This table is predictive and based on the known reactivity of indole and phenalenone. Specific calculations for the target molecule are required for accurate determination.
Excited State Properties and Photophysical Behavior Predictions
The photophysical properties of this compound are expected to be influenced by the extended π-conjugation across both the indole and phenalenone systems.
Time-Dependent Density Functional Theory (TD-DFT) for UV-Vis Spectra and Emission
Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational tool for predicting the electronic absorption (UV-Vis) and emission spectra of molecules. For a molecule like this compound, TD-DFT calculations would reveal the energies of the lowest singlet (S1) and triplet (T1) excited states, which are crucial for understanding its photophysical behavior. The calculations would likely predict strong absorption bands in the UV and visible regions, arising from π-π* transitions within the conjugated system.
Investigation of Singlet Oxygen Generation Potential
The phenalenone moiety is a well-known and efficient photosensitizer for the generation of singlet oxygen (¹O₂). rsc.orgnih.gov Upon absorption of light, the molecule is promoted to an excited singlet state (S1), which can then undergo intersystem crossing (ISC) to a longer-lived triplet state (T1). This triplet state can transfer its energy to ground-state molecular oxygen (³O₂), resulting in the formation of highly reactive singlet oxygen. rsc.org The efficiency of this process, known as the singlet oxygen quantum yield (ΦΔ), is a key parameter. Given the presence of the phenalenone unit, it is highly probable that this compound would also exhibit photosensitizing properties. researchgate.netresearchgate.netrsc.org
Mechanistic Studies of Compound Formation and Transformations
Elucidation of Plausible Reaction Mechanisms in the Synthesis of 2-Methyl-3-(1H-phenalen-3-YL)-1H-indole
The synthesis of a C3-arylated indole (B1671886) such as this compound would most plausibly be achieved through a direct C-H functionalization or cross-coupling reaction. Several established mechanisms could be proposed for the formation of the crucial carbon-carbon bond between the C3 position of 2-methylindole (B41428) and a phenalene (B1197917) precursor.
One common strategy is the palladium-catalyzed direct C3-arylation of indoles . rsc.org In this scenario, the reaction would involve the coupling of 2-methylindole with a halogenated phenalene derivative (e.g., 3-bromo-1H-phenalene). The catalytic cycle would likely proceed through:
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the phenalene derivative to form a Pd(II)-phenalenyl intermediate.
C-H Activation/Concerted Metalation-Deprotonation (CMD): The indole's C3-H bond coordinates to the palladium center. A base assists in the deprotonation of the C3 position, forming a five-membered palladacycle intermediate. This step is often regioselective for the electron-rich C3 position of the indole. youtube.com
Reductive Elimination: The phenalenyl group and the indole C3 position are eliminated from the palladium center, forming the C-C bond of the final product and regenerating the Pd(0) catalyst.
An alternative, transition-metal-free approach could involve radical or aryne intermediates . nih.gov A reaction promoted by a strong base like potassium tert-butoxide (KOtBu) with a halo-phenalene could generate a highly reactive phenalyne intermediate. The nucleophilic C3 position of 2-methylindole could then attack this aryne, followed by protonation to yield the target product. nih.gov
Identification of Key Intermediates and Transition States
Based on the plausible mechanisms described above, the key intermediates in the synthesis would be:
Organopalladium Intermediates: In a palladium-catalyzed pathway, a phenalenyl-palladium(II)-halide complex would be the initial intermediate after oxidative addition. This would be followed by a (2-methylindol-3-yl)-phenalenyl-palladium(II) complex just before reductive elimination. youtube.com
Alkylideneindolenine Intermediates: In acid-catalyzed conditions, protonation of the indole at C3 can lead to the formation of an indolenium cation. While more common for C2 functionalization, highly reactive electrophiles can sometimes react at C3. However, direct arylation is less likely to proceed through this pathway. More relevantly, elimination reactions from 3-substituted indoles can generate reactive alkylideneindolenine intermediates for further functionalization. rsc.org
Aryne Intermediates: In a transition-metal-free pathway, a phenalyne species—a highly strained and reactive intermediate derived from a phenalene precursor—would be the key electrophile. nih.gov
Radical Intermediates: Some coupling reactions can proceed via single-electron transfer (SET) mechanisms, which would involve indole-based radical cations and phenalenyl radicals . nih.gov
The transition states would correspond to the highest energy points along the reaction coordinate for each step, such as the C-H activation step in the CMD mechanism or the nucleophilic attack on the aryne intermediate.
Role of Catalysts in Facilitating Reaction Pathways
Catalysts are crucial for activating the substrates and lowering the activation energy of the reaction, thereby enabling the formation of the C-C bond under manageable conditions.
Palladium Catalysts: Complexes like Pd(OAc)₂, Pd₂(dba)₃, or other Pd(0) sources are frequently used. rsc.orgorganic-chemistry.org Their primary role is to facilitate the oxidative addition and reductive elimination steps that are central to the cross-coupling cycle. The choice of ligand (e.g., electron-rich phosphines) is critical for stabilizing the palladium intermediates and modulating their reactivity and selectivity. organic-chemistry.org
Copper Catalysts: Ullmann-type couplings, which traditionally use copper catalysts, are another option, particularly for N-arylation, but C-C coupling variants exist. acs.org Copper(I) salts like CuI would play a similar role to palladium in bringing the two coupling partners together.
Acid/Base Catalysis:
Brønsted or Lewis acids (e.g., TfOH, ZnCl₂) can be used in Friedel-Crafts-type reactions or Fischer indole synthesis. nih.govnih.gov In a potential C3-arylation context, an acid could activate an electrophilic phenalene precursor.
Bases (e.g., K₃PO₄, NaOtBu) are essential in many palladium-catalyzed cycles to facilitate the deprotonation step (CMD mechanism). organic-chemistry.orgacs.org In metal-free reactions, a strong base is required to generate aryne intermediates from aryl halides. nih.gov
The following table summarizes catalysts used in analogous C3-arylation reactions of indoles.
| Catalyst System | Reaction Type | Role of Catalyst |
| Pd₂(dba)₃ / Phosphine (B1218219) Ligand | Palladium-Catalyzed Cross-Coupling | Facilitates oxidative addition/reductive elimination cycle |
| CuI / Ligand | Ullmann-Type Coupling | Activates aryl halide for nucleophilic attack |
| Triflic Acid (TfOH) | Acid-Catalyzed Hydroarylation | Generates a highly electrophilic species for attack by the arene |
| KOtBu | Transition-Metal-Free Coupling | Promotes formation of aryne or radical intermediates |
Mechanistic Pathways for Derivatization Reactions of the Indole and Phenalene Moieties
Once formed, this compound could undergo further derivatization at several positions. The mechanisms would be guided by the inherent reactivity of the indole and phenalene ring systems.
Indole Moiety Derivatization:
N-Functionalization: The indole N-H is acidic and can be deprotonated with a base (e.g., NaH) and subsequently alkylated or acylated. The mechanism is a standard nucleophilic substitution (Sₙ2) on an alkyl halide or nucleophilic acyl substitution.
C2-Functionalization: While C3 is blocked, the C2 position is the next most likely site for electrophilic attack, although this is generally less favorable than C3. Under certain conditions, such as lithiation followed by quenching with an electrophile, C2-functionalization can be achieved.
Benzene (B151609) Ring Functionalization: Electrophilic aromatic substitution (e.g., nitration, halogenation) on the benzo portion of the indole ring would likely occur at the C5 position, directed by the electron-donating character of the pyrrole (B145914) nitrogen. bhu.ac.in
Phenalene Moiety Derivatization:
C-H Activation: The phenalene system contains multiple C-H bonds that could be functionalized using modern C-H activation strategies. nih.gov Transition metal catalysts (e.g., palladium, rhodium, iridium) could be used to selectively install new functional groups at positions remote from the existing indole substituent. researchgate.netyoutube.com The site-selectivity would depend heavily on the specific catalyst, ligands, and directing groups used. nih.gov The mechanism could involve concerted metalation-deprotonation or oxidative addition. youtube.com
Kinetic Analysis of Reaction Rates and Selectivity
Specific kinetic data for the formation of this compound is unavailable. However, a general kinetic analysis of a plausible palladium-catalyzed C3-arylation would likely show the following dependencies:
Pseudo-First-Order Kinetics: If one reactant (e.g., the indole) is used in large excess, the reaction may follow pseudo-first-order kinetics with respect to the limiting reagent (e.g., the phenalenyl halide). benthamdirect.com
Factors Affecting Rate and Selectivity:
Temperature: Higher temperatures generally increase the reaction rate, but can sometimes decrease selectivity or lead to catalyst decomposition.
Catalyst Loading: Increasing the catalyst concentration typically increases the rate, up to a certain point.
Ligand Effects: The electronic and steric properties of the phosphine ligand on a palladium catalyst can dramatically influence both the rate of reaction and the selectivity (e.g., C3 vs. C2 arylation).
Base Strength: The choice and concentration of the base can be critical, especially if the C-H activation (CMD) step is rate-limiting.
The table below outlines factors that would influence the kinetics of a hypothetical synthesis.
| Parameter | Influence on Rate | Influence on Selectivity |
| Temperature | Increases rate | May decrease selectivity |
| Catalyst Concentration | Increases rate | Generally minimal effect |
| Ligand Choice | Highly influential | Highly influential (e.g., C3 vs. C2) |
| Base Strength | Influential (if CMD is involved) | Can affect selectivity |
| Solvent Polarity | Influential | Can affect selectivity and solubility |
Structure Property Relationships and Derivative Exploration Focus on Non Prohibited Properties
Impact of the Phenalene (B1197917) Moiety on the Electronic and Structural Characteristics of the Indole (B1671886) System
The fusion of a phenalene moiety to an indole system at the C-3 position creates a compound with significantly altered electronic and structural characteristics compared to the parent indole. The phenalene group, a large polycyclic aromatic hydrocarbon (PAH), possesses a delocalized π-electron system that can extend the conjugation of the indole ring. scielo.brscielo.br This extended conjugation has a profound impact on the frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).
In general, the electronic transitions in an indole ring involve a partial transfer of electron density from the pyrrole (B145914) portion to the benzene (B151609) ring. researchgate.net The introduction of the electron-rich phenalene system is expected to raise the energy of the HOMO and lower the energy of the LUMO, thereby reducing the HOMO-LUMO energy gap. scielo.brwikipedia.org Studies on phenalene itself show that its orbital energies are sensitive to substitution, which in turn modifies the electronic and magnetic properties of the molecule. scielo.brscielo.br This principle suggests that the phenalenyl group acts as a powerful chromophore, likely shifting the absorption and emission spectra of the indole to longer wavelengths (a bathochromic or red shift). Research on other substituted indoles has demonstrated that modifications, particularly at the C4-position, can effectively tune the electronic transition energy. nih.gov
Table 1: Frontier Molecular Orbital (FMO) Characteristics of Indole and Phenalene This table provides a conceptual overview based on typical findings for these classes of molecules.
| Moiety | HOMO Characteristics | LUMO Characteristics | Expected Impact on Combined System |
|---|---|---|---|
| Indole | Located primarily on the pyrrole ring, indicating its role as an electron donor. researchgate.net | Distributed across the benzene portion of the ring. researchgate.net | Extended π-conjugation, leading to a smaller HOMO-LUMO gap and a red-shift in UV-Vis spectra. The interaction will be governed by orbital overlap and symmetry. wikipedia.org |
| Phenalene | Delocalized across the large π-system, with non-bonding character in the radical form. researchgate.net | Delocalized across the π-system. scielo.brscielo.br |
Influence of Methyl Substitution on the Indole Core and Phenalene Coupling Position
The methyl group at the C-2 position of the indole core exerts both electronic and steric influence. Electronically, the methyl group is an electron-donating group through an inductive effect. ias.ac.in This effect increases the electron density of the indole ring, particularly at the C-3 position, making it more nucleophilic and thus more reactive towards electrophiles. Studies using density functional theory (DFT) have quantified the inductive effect of methyl groups on the HOMO and HOMO-1 energies of the indole system, confirming its activating nature. ias.ac.in
Sterically, the presence of the 2-methyl group provides a blocking effect at the C-2 position. researchgate.net In indole chemistry, electrophilic substitution typically occurs at the C-3 position due to its higher electron density. The steric hindrance from the adjacent methyl group further reinforces this regioselectivity, directing the coupling of the phenalene moiety specifically to C-3. rsc.org This steric influence is also critical in subsequent reactions, affecting the stability of intermediates and potentially the ratio of reaction products. rsc.orgnih.gov
Table 2: Effects of Methyl Substitution on Indole Properties
| Property | Influence of 2-Methyl Group | Scientific Finding |
|---|---|---|
| Electronic Character | Electron-donating, increases electron density of the indole ring system. | The inductive effect raises the energy of the Highest Occupied Molecular Orbital (HOMO), activating the ring towards electrophilic substitution. ias.ac.in |
| Regioselectivity | Directs substitution to the C-3 position. | The methyl group provides steric hindrance at C-2, making the C-3 position the primary site for reaction with electrophiles. researchgate.net |
| Reactivity | Affects reaction rates and the stability of intermediates. | In reactions with metal cations, methyl-substituted indoles form more stable π-complexes compared to unsubstituted indole. nih.gov |
Synthesis and Investigation of Analogues with Varied Substituents on Indole and Phenalene Rings
While a specific, documented synthesis for 2-Methyl-3-(1H-phenalen-3-yl)-1H-indole is not readily found in the reviewed literature, its synthesis and that of its analogues can be conceived through established methods for forming C-C bonds at the C-3 position of indoles. chemijournal.com The creation of analogues with different substituents on either the indole or phenalene rings is crucial for structure-activity relationship studies.
Common synthetic strategies that could be adapted include:
Friedel-Crafts Type Acylation/Alkylation: Reacting 2-methylindole (B41428) with a reactive derivative of phenalene (e.g., a phenalenyl cation or acyl chloride) in the presence of a Lewis acid.
Palladium-Catalyzed Cross-Coupling: Reactions such as Suzuki or Stille coupling between a 3-halo-2-methylindole derivative and a phenalenylboronic acid or stannane. Palladium-catalyzed methods have proven effective for creating a variety of 3-substituted indoles. nih.gov
Fischer Indole Synthesis: This classic method could be used by reacting a phenalenyl-substituted hydrazine (B178648) with methyl ethyl ketone. This would construct the 2-methylindole ring directly onto the phenalene scaffold. orientjchem.org
Condensation Reactions: Acid-catalyzed condensation of 2-methylindole with phenalenone could potentially yield the desired structure after a dehydration and rearrangement sequence.
Table 3: Selected Synthetic Methods for 3-Substituted Indole Derivatives
| Method | Description | Key Features | Reference |
|---|---|---|---|
| Fischer Indole Synthesis | Reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. | A classic, versatile method for indole synthesis. Allows for varied substitution on the benzene ring. | orientjchem.org |
| Pd-Catalyzed Alkene Difunctionalization | A palladium catalyst facilitates an intramolecular cyclization followed by the addition of an indole nucleophile. | Allows for rapid construction of complex indole derivatives with high stereoselectivity. | nih.gov |
| Vilsmeier-Haack Type Reactions | Indole reacts with a phosphorus oxychloride and a substituted amide to form 3-acylindoles. | A common method for introducing carbonyl groups at the 3-position. | chemijournal.com |
| Reaction with Arenesulfonyl Indoles | Arenesulfonyl indoles act as precursors for vinylogous imine intermediates that react with various nucleophiles. | Mild reaction conditions and a large variety of possible nucleophiles. | rsc.orgresearchgate.net |
| Lithiation and Electrophilic Quench | N-protected indole is lithiated at C-3 and then reacted with an electrophile. | Provides regioselective access to 3-substituted indoles. The N-silyl group can prevent migration. | tcichemicals.com |
Stereochemical Implications of the Phenalene-Indole Linkage
The single bond connecting the C-3 atom of the indole ring and the C-3 atom of the phenalene ring is a C(sp²)-C(sp²) bond. Rotation around such bonds in sterically hindered biaryl systems is often restricted. nih.gov In the case of this compound, the steric hindrance is significant. It arises from the interaction between the 2-methyl group on the indole and the peri-hydrogen atoms on the phenalene moiety.
This restricted rotation can lead to a phenomenon known as atropisomerism, where the rotational energy barrier is high enough to allow for the isolation of stable conformational isomers (rotamers) at room temperature. nih.gov These isomers are non-superimposable mirror images of each other and are a form of axial chirality. The stability of these atropisomers is determined by the magnitude of the rotational energy barrier. Computational and experimental studies on other indole-containing biaryls and alkaloids have shown that steric bulk is a key factor in determining these barriers. nih.gov For example, the difference in steric bulk between a vinyl and an ethyl group can change the rate of rotation by a factor of nearly 40. nih.gov The presence of intramolecular hydrogen bonds can also significantly influence the rotational barrier, sometimes stabilizing the transition state and lowering the barrier. nih.gov
Therefore, it is highly probable that this compound exists as a pair of atropisomers, which could potentially be separated and characterized individually. Any further substitution on either ring system would also influence this rotational barrier.
Tautomerism and Isomerism Studies of Related Systems
Tautomers are structural isomers that readily interconvert, most commonly through the relocation of a proton. wikipedia.org The this compound molecule presents possibilities for both tautomerism and positional isomerism.
Prototropic Tautomerism: The indole ring contains an N-H group, making it susceptible to prototropic tautomerism. wiley.com The proton on the nitrogen atom can potentially migrate to other positions. The most likely tautomeric form would be the 3H-indole (or indolenine) tautomer, where the proton moves from N-1 to C-3. However, the C-3 position is already substituted with the bulky phenalene group, which would likely make this specific tautomerization energetically unfavorable. A more plausible process is annular tautomerism, where the proton could shift to another atom within the heterocyclic system, although this is less common for simple indoles. wikipedia.org Studies on related systems like indole-3-pyruvic acid show a well-defined keto-enol tautomerism, highlighting the ability of 3-substituted indoles to undergo such processes. nih.govnih.gov
Positional Isomerism: The name of the compound itself, this compound, specifies the attachment point and the location of the saturated carbon in the phenalene ring. However, phenalene can exist in different isomeric forms based on the position of the sp³-hybridized carbon. For instance, the literature mentions the related compound 2-methyl-3-(3H-phenalen-1-yl)-1H-indole. echemi.com This indicates that positional isomers, differing in the connectivity to the phenalene ring (e.g., at C-1 vs. C-3) and the location of the hydrogen on the phenalene ring (1H- vs. 3H-), are possible and would likely exhibit different chemical and physical properties.
Future Research Directions and Potential Niche Applications in Chemical Science
Utilization as a Versatile Building Block for More Complex Polycyclic Systems
The structure of 2-Methyl-3-(1H-phenalen-3-yl)-1H-indole is inherently suited for serving as a foundational scaffold for the synthesis of more intricate polycyclic and heterocyclic frameworks. The indole (B1671886) nitrogen, the methyl group, and the reactive positions on both the indole and phenalene (B1197917) rings offer multiple sites for further chemical modification. Future synthetic endeavors could focus on:
Annulation Reactions: Employing the existing rings as a template to build additional fused ring systems, leading to novel, extended aromatic structures with unique topologies.
Cross-Coupling Methodologies: Utilizing modern catalytic methods to attach various functional groups or other molecular fragments to the phenalene-indole core, thereby creating a library of derivatives with tailored properties. Research into palladium-catalyzed reactions, for instance, has been instrumental in the synthesis of complex indole derivatives. researchgate.netrsc.org
Diels-Alder and other Cycloaddition Reactions: The phenalene moiety, with its multiple double bonds, could potentially participate in cycloaddition reactions to construct complex, three-dimensional architectures. The synthesis of complex polycyclic indolines has been achieved through such cycloaddition strategies. nih.gov
The development of synthetic routes to these more complex systems would be a significant contribution to the field of organic synthesis.
Exploration in Advanced Materials Science for Non-Biological Applications
The electronic and photophysical properties expected from the combination of indole and phenalene make this compound a compelling candidate for investigation in materials science.
The planar and π-conjugated nature of both the indole and phenalene components suggests that this compound could exhibit interesting charge transport properties. Research in this area would likely involve:
Thin-Film Transistors: Investigating the ability of this molecule to form ordered thin films and its performance as the active material in organic field-effect transistors (OFETs). The charge carrier mobility in organic semiconductors is highly dependent on molecular packing and intermolecular interactions, such as π–π stacking. rsc.org The fusion of the indole and phenalene rings could promote favorable stacking arrangements.
Molecular Wires: Exploring the potential for oligomers or polymers derived from this monomer to function as molecular wires, capable of conducting charge over nanometer-scale distances.
Molecular Switches: The potential for the molecule to exist in different, stable electronic states could be harnessed for the development of molecular switches. This could be triggered by external stimuli such as light, heat, or an electric field, leading to a change in conductivity or other physical properties.
Indole derivatives are well-known for their fluorescent properties. The extended conjugation provided by the phenalene unit is likely to shift the absorption and emission wavelengths of the indole core to longer, potentially more useful, regions of the electromagnetic spectrum. Future research could explore:
Fluorescent Probes: Designing sensors based on this scaffold where the fluorescence is quenched or enhanced in the presence of specific analytes (e.g., metal ions, anions, or other small molecules). The sensitivity could arise from the interaction of the analyte with the indole nitrogen or the π-system of the phenalene.
Dyes for Non-Biological Imaging: The potential for strong absorption and emission in the visible or even near-infrared region could make derivatives of this compound suitable as dyes for specialized imaging applications, for example, in materials science to visualize defects or domain structures. Phenylphenalenone-related compounds have been studied for their fluorescence in plant tissues, indicating the potential for this class of compounds in imaging.
Non-Linear Optical Materials: The large, polarizable electron cloud of the combined aromatic system could give rise to significant non-linear optical (NLO) properties, which are of interest for applications in photonics and telecommunications.
Development of New Synthetic Methodologies Inspired by its Unique Structure
The challenge of selectively synthesizing this compound and its derivatives could itself spur innovation in synthetic organic chemistry. The need to control the regioselectivity of the coupling between the indole and phenalene precursors might lead to the development of new catalysts or reaction conditions. For instance, novel methods for the direct C-H functionalization of both indole and phenalene could be a fruitful area of investigation, streamlining the synthesis of this and related structures. The synthesis of indoles from alkynes and nitrogen sources is an area of ongoing research.
Advanced Computational Design of Novel Phenalene-Indole Architectures with Tunable Electronic Properties
Before embarking on extensive synthetic work, computational chemistry will likely play a crucial role in predicting the properties of this compound and its hypothetical derivatives. Density Functional Theory (DFT) and other computational methods could be used to:
Predict Electronic and Optical Properties: Calculate the HOMO-LUMO gap, absorption and emission spectra, and ionization potential to guide the design of materials for specific applications in organic electronics and photonics. Computational studies are frequently used to predict the electron spectra of indole derivatives. nih.gov
Simulate Molecular Packing: Predict how these molecules will arrange themselves in the solid state, which is critical for understanding and predicting charge transport properties.
Design for Tunable Properties: Systematically explore how the addition of different functional groups at various positions on the phenalene-indole scaffold would alter its electronic and optical properties. This in silico screening can identify the most promising candidates for synthesis, saving significant time and resources. The concept of tunable electronic properties through structural modification is a key driver in materials science research.
Role as a Model System for Studying Indole-Polycyclic Aromatic Hydrocarbon Interactions
The well-defined structure of this compound makes it an excellent model system for fundamental studies of the intramolecular interactions between an indole moiety and a large polycyclic aromatic hydrocarbon. Such studies could provide valuable insights into:
π-Stacking and Charge Transfer: Investigating the nature and strength of the intramolecular π-π interactions between the indole and phenalene rings. This could involve spectroscopic techniques and computational analysis to determine the extent of charge transfer between the two units in the ground and excited states. The study of intermolecular π-to-π bonding in phenalenyl radical dimers provides a basis for understanding such interactions.
Energy Transfer Processes: Studying the dynamics of photoexcitation, including the possibility of efficient energy transfer from one moiety to the other. This is fundamental to the design of light-harvesting systems and fluorescent probes.
Conformational Analysis: Understanding the preferred three-dimensional structure of the molecule and the energy barriers to rotation around the bond connecting the indole and phenalene rings. This has implications for the design of molecular switches and materials with specific packing motifs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
